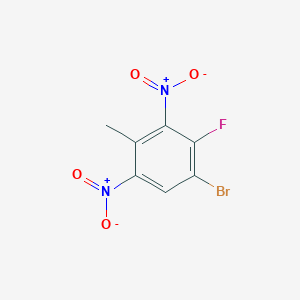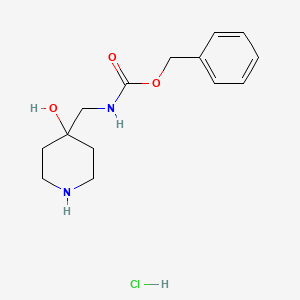
苄基((4-羟基哌啶-4-基)甲基)氨基甲酸酯盐酸盐
描述
“Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride” is a chemical compound. It is a derivative of 4-Hydroxypiperidine . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine, a core component of the compound, has been studied . It has an empirical formula of C5H11NO .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxypiperidine, a core component of the compound, include a boiling point of 108-114 °C/10 mmHg (lit.) . It has a molecular weight of 101.15 .科学研究应用
医药应用
哌啶衍生物,例如“苄基((4-羟基哌啶-4-基)甲基)氨基甲酸酯盐酸盐”,在制药行业发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中 . 苄基-哌啶基团通常是成功抑制胆碱酯酶受体所必需的一部分 .
药物设计
该化合物的结构表明其在药物设计中具有潜在的应用价值。 含有哌啶的化合物是药物合成最重要的合成医药模块之一 . 根据Sci-Finder,在过去五年中发表了7000多篇与哌啶相关的论文 .
生物活性哌啶的合成
该化合物可用作合成生物活性哌啶的底物 . 开发快速且经济高效的取代哌啶合成方法是现代有机化学的重要任务 .
胆碱酯酶受体的抑制
苄基-哌啶基团(多奈哌齐类)通常是成功抑制胆碱酯酶受体所必需的一部分 . AChE 酶包括两个活性阴离子结合位点:催化位点和外周位点。 苄基-哌啶基团与催化位点结合良好,与 Trp84、Trp279、Phe330 和 Phe331 相互作用 .
有机化学研究
鉴于哌啶及其衍生物在各个领域的 اهمیت,该化合物可用于探索有机化学中新的反应和合成方法的研究 .
新药的开发
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives are often necessary for the successful inhibition of cholinesterase receptors .
安全和危害
未来方向
The future directions in the study of piperidine derivatives, including “Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This is an active area of research in the pharmaceutical industry .
生化分析
Biochemical Properties
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine in the nervous system . The compound binds to the active sites of these enzymes, preventing the hydrolysis of acetylcholine and leading to an accumulation of this neurotransmitter. This interaction is crucial for studying the modulation of cholinergic signaling pathways and developing treatments for neurodegenerative diseases.
Cellular Effects
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride affects various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This elevation in acetylcholine can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, the compound has been shown to affect non-neuronal cells by modulating other enzymatic activities and receptor interactions, which can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride involves its binding to the active sites of acetylcholinesterase and butyrylcholinesterase . The benzyl group interacts with aromatic residues within the enzyme’s active site, while the piperidine ring and carbamate moiety form hydrogen bonds with key amino acids. This binding inhibits the enzymatic activity, preventing the breakdown of acetylcholine. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways associated with cholinergic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase for several hours, but degradation products may form over extended periods. Long-term exposure to the compound in cell cultures can lead to adaptive changes in cellular function, including alterations in receptor expression and signaling pathway activity.
Dosage Effects in Animal Models
The effects of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling and improved cognitive function in animal models of neurodegenerative diseases . At high doses, the compound can cause toxic effects, including muscle weakness, respiratory distress, and convulsions. These adverse effects are likely due to excessive accumulation of acetylcholine and overstimulation of cholinergic receptors.
Metabolic Pathways
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride is involved in metabolic pathways related to its biotransformation and elimination . The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some inhibitory activity against cholinesterase enzymes or be further processed for excretion. The compound’s metabolism can affect its pharmacokinetics and overall efficacy in biochemical and pharmacological studies.
Transport and Distribution
Within cells and tissues, Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. Transporters and binding proteins may facilitate its uptake and distribution, influencing its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride affects its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target enzymes. Additionally, it may be transported to the nucleus, where it can influence gene expression and transcriptional regulation. Post-translational modifications and targeting signals may direct the compound to specific organelles, affecting its overall efficacy and biological activity.
属性
IUPAC Name |
benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-13(19-10-12-4-2-1-3-5-12)16-11-14(18)6-8-15-9-7-14;/h1-5,15,18H,6-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFJMBYWRUSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


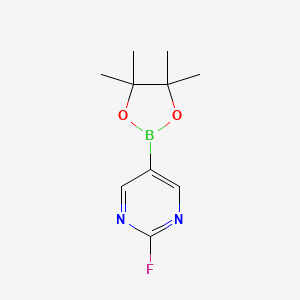
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)
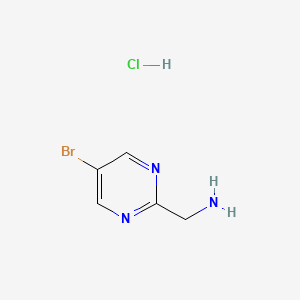
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)
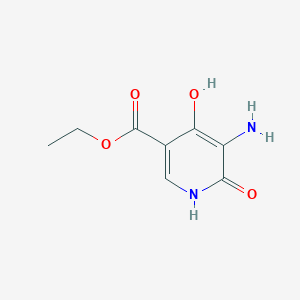

![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)
![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)


